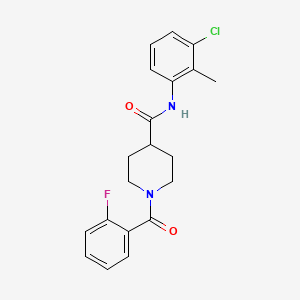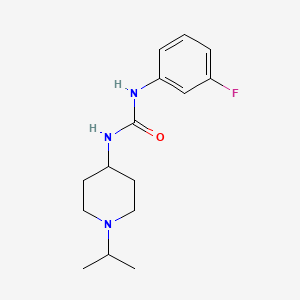
(2-Formylphenyl) 2-chloro-5-nitrobenzenesulfonate
Overview
Description
(2-Formylphenyl) 2-chloro-5-nitrobenzenesulfonate is an organic compound with the molecular formula C13H8ClNO6S. This compound is characterized by the presence of a formyl group, a chloro group, and a nitro group attached to a benzenesulfonate moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Formylphenyl) 2-chloro-5-nitrobenzenesulfonate typically involves the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with 2-formylphenol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions: (2-Formylphenyl) 2-chloro-5-nitrobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents like methanol or ethanol.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Nucleophilic Substitution: Formation of substituted sulfonates.
Reduction: Formation of 2-amino-5-chlorobenzenesulfonate derivatives.
Oxidation: Formation of 2-carboxy-5-chlorobenzenesulfonate derivatives.
Scientific Research Applications
(2-Formylphenyl) 2-chloro-5-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Formylphenyl) 2-chloro-5-nitrobenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can lead to the inhibition or modification of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
- 2-Chloro-5-nitrobenzenesulfonyl chloride
- 2-Formylphenyl benzenesulfonate
- 2-Chloro-5-nitrobenzenesulfonic acid
Comparison: (2-Formylphenyl) 2-chloro-5-nitrobenzenesulfonate is unique due to the presence of both formyl and nitro groups, which provide distinct reactivity patterns. Compared to 2-chloro-5-nitrobenzenesulfonyl chloride, it has an additional formyl group that allows for further functionalization. The presence of the chloro and nitro groups makes it more reactive in nucleophilic substitution and reduction reactions compared to 2-formylphenyl benzenesulfonate.
Properties
IUPAC Name |
(2-formylphenyl) 2-chloro-5-nitrobenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO6S/c14-11-6-5-10(15(17)18)7-13(11)22(19,20)21-12-4-2-1-3-9(12)8-16/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHHCOKYWOBEPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-chloro-1H-pyrazol-1-yl)methoxy]-N-(2,3-dimethylcyclohexyl)benzamide](/img/structure/B4855337.png)

![2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-(1-ETHYL-1H-PYRAZOL-4-YL)ACETAMIDE](/img/structure/B4855354.png)
![3-bromo-5-[3-(difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4855378.png)
![1-[2-(Benzylamino)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B4855382.png)
![4-chloro-5-[(2-methoxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B4855387.png)

![N-[1-(2,4-dimethylphenyl)ethyl]ethanesulfonamide](/img/structure/B4855409.png)
![N-(sec-butyl)-2-{[(3,4-dimethylphenyl)acetyl]amino}benzamide](/img/structure/B4855411.png)
![2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)ACETAMIDE](/img/structure/B4855427.png)
![N-(3-METHOXY-5-NITROPHENYL)-2-{[5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4855437.png)

![2-(4-chlorobenzyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4855442.png)
![7-methoxy-3-[(4-phenyl-1-piperazinyl)carbonyl]-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B4855450.png)
